chemical structure and physical properties of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole
chemical structure and physical properties of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole, a substituted indoline of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from closely related analogs and foundational chemical principles to project its chemical structure, physical properties, and spectroscopic characteristics. A viable, multi-step synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, potential biological activities and applications in drug discovery are explored based on structure-activity relationships within the broader class of methoxy- and methyl-substituted indole and indoline scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough, scientifically-grounded understanding of this promising heterocyclic compound.
Introduction: The Indoline Scaffold and the Impact of Substitution
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic ring, fused to a benzene ring, provides a rigid, three-dimensional structure that can be strategically modified to interact with a wide range of biological targets. The biological activity of indoline derivatives is profoundly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings.[2]
The subject of this guide, 7-Methoxy-5-methyl-2,3-dihydro-1H-indole, incorporates two key substituents on the benzene ring:
-
7-Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group via resonance and is known to enhance the metabolic stability and modulate the electronic properties of aromatic rings, which can influence binding affinity to biological targets.[3][4] Its position at C7 can also sterically influence interactions and affect the reactivity of the adjacent N-H group.
-
5-Methyl Group (-CH₃): The methyl group is a weak electron-donating group via induction. It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The position and nature of alkyl substituents are known to be critical for tuning the biological activity of indole-based compounds.[5]
This guide will deconstruct the molecule to provide a foundational understanding and then build upon this to present a holistic view of its chemical and potential biological properties.
Chemical Structure and Physicochemical Properties
Core Structure
The core structure is the indoline ring system. The IUPAC name for the target compound is 7-Methoxy-5-methyl-2,3-dihydro-1H-indole.
Caption: Chemical structure of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its close structural analogs. These values provide a scientifically-grounded estimation of what to expect experimentally.
| Property | 7-Methoxy-5-methyl-2,3-dihydro-1H-indole (Predicted) | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole[6] | 7-Methyl-2,3-dihydro-1H-indole[7] | 5-Methoxy-7-methyl-1H-indole[8][9] |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₉H₁₁N | C₁₀H₁₁NO |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 133.19 g/mol | 161.20 g/mol |
| Appearance | Likely a light yellow to brown liquid or low-melting solid | - | Light yellow to brown liquid | Solid |
| Melting Point | - | - | - | - |
| Boiling Point | - | - | - | - |
| XLogP3 (Lipophilicity) | ~2.3 - 2.8 | 2.3 | - | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | - | - | Slightly soluble in water |
Proposed Synthetic Pathway
A robust and logical synthesis for 7-Methoxy-5-methyl-2,3-dihydro-1H-indole can be proposed in two main stages:
-
Fischer Indole Synthesis: Construction of the substituted indole precursor, 7-Methoxy-5-methyl-1H-indole.
-
Catalytic Hydrogenation: Reduction of the indole to the target indoline.
This approach is advantageous as it builds the core aromatic structure first and then selectively reduces the pyrrole ring, a well-established transformation.[10]
Caption: Proposed two-stage synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for the Fischer indole synthesis[11] and subsequent catalytic hydrogenation of indoles.[12]
Stage 1: Synthesis of 7-Methoxy-5-methyl-1H-indole
-
Hydrazone Formation:
-
To a solution of 3-methoxy-5-methylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium nitrite (1.05 eq) at 0-5 °C, followed by concentrated HCl to generate the diazonium salt in situ.
-
Reduce the diazonium salt with a solution of sodium sulfite or tin(II) chloride to yield (3-methoxy-5-methylphenyl)hydrazine. Isolate and purify the hydrazine intermediate.
-
React the (3-methoxy-5-methylphenyl)hydrazine (1.0 eq) with pyruvic acid (1.0 eq) in ethanol with a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours to form the corresponding phenylhydrazone.
-
-
Indolization (Cyclization):
-
Remove the solvent from the hydrazone mixture under reduced pressure.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to 80-100 °C for 1-3 hours. The choice of catalyst and temperature is critical for efficient cyclization and to minimize side reactions. The acid protonates the hydrazone, facilitating a[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice/water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude 7-Methoxy-5-methyl-1H-indole by column chromatography on silica gel.
-
Stage 2: Synthesis of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole
-
Reaction Setup:
-
In a high-pressure reaction vessel (Parr hydrogenator), dissolve the purified 7-Methoxy-5-methyl-1H-indole (1.0 eq) in a suitable solvent such as water, ethanol, or acetic acid.
-
Add a catalytic amount of a heterogeneous catalyst, such as 10% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Add a Brønsted acid, such as p-toluenesulfonic acid (TsOH) (1.0-1.2 eq). The acid is crucial for protonating the indole at the C3 position, which disrupts the aromaticity and facilitates the reduction of the C2=C3 double bond.[10][12]
-
-
Hydrogenation:
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 30-50 bar.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully depressurize the reaction vessel.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.
-
Neutralize the filtrate with a base (e.g., aqueous NaHCO₃).
-
Extract the product into an organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-Methoxy-5-methyl-2,3-dihydro-1H-indole.
-
If necessary, purify the final product by column chromatography or distillation under reduced pressure.
-
Spectroscopic Characterization (Anticipated)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted key features:
-
¹H NMR:
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~6.0-7.0 ppm), corresponding to the protons at C4 and C6.
-
N-H Proton: A broad singlet, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to 3 protons.
-
Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm, integrating to 3 protons.
-
Indoline Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring at approximately 3.0-3.2 ppm (C3-H₂) and 3.5-3.7 ppm (C2-H₂).
-
-
¹³C NMR:
-
Distinct signals for the 8 aromatic carbons, with the methoxy- and methyl-substituted carbons appearing at characteristic chemical shifts.
-
A signal for the methoxy carbon around 55-56 ppm.
-
A signal for the methyl carbon around 20-22 ppm.
-
Signals for the C2 and C3 carbons of the indoline ring, typically in the range of 25-30 ppm and 45-55 ppm.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching band around 3350-3450 cm⁻¹.
-
C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹).
-
Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.
-
A strong C-O stretching band for the methoxy group around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 163.22.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The 7-Methoxy-5-methyl-2,3-dihydro-1H-indole scaffold holds considerable promise as a building block for novel therapeutic agents. The biological activities of related methoxyindoles and indolines suggest several potential avenues for investigation.[1][3]
-
Anticancer Activity: Many substituted indoles and indolines exhibit potent anticancer properties by interfering with key signaling pathways involved in cell proliferation and survival. For example, some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4] The methoxy group, in particular, has been shown to be important for the activity of certain anticancer indoles.[4]
-
Neuroprotective and CNS Activity: The indoline structure is related to the neurotransmitter serotonin. As such, derivatives are often explored for their potential to modulate central nervous system (CNS) targets. Methoxyindoles, including the well-known hormone melatonin, have demonstrated neuroprotective and antioxidant properties.[13][14]
-
Antimicrobial and Antiviral Activity: The indole nucleus is a common feature in compounds with activity against a range of pathogens. For instance, certain bis-indole compounds have been developed as HIV-1 fusion inhibitors.[15]
The specific substitution pattern of 7-methoxy and 5-methyl groups could confer unique selectivity and potency against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in oxidative stress.
Caption: Postulated signaling pathway for anticancer activity.
Conclusion
While direct experimental data on 7-Methoxy-5-methyl-2,3-dihydro-1H-indole remains scarce, a comprehensive profile of its chemical nature, properties, and potential can be constructed through a rigorous analysis of related compounds and established chemical principles. The proposed synthetic route, leveraging the Fischer indole synthesis followed by catalytic hydrogenation, offers a reliable and scalable method for its preparation. The unique combination of a 7-methoxy and a 5-methyl substituent on the privileged indoline scaffold makes this molecule a highly attractive candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology, neuropharmacology, and infectious diseases. Further empirical investigation is warranted to validate the predictions outlined in this guide and to fully elucidate the therapeutic potential of this promising compound.
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